An In-depth Technical Guide to the 2,3,5,6,7,8-Hexahydroindolizine Core and its Derivatives
An In-depth Technical Guide to the 2,3,5,6,7,8-Hexahydroindolizine Core and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of the saturated indolizine scaffold, with a focus on the 2,3,5,6,7,8-hexahydroindolizine core. As specific data for this exact isomer is limited, this document synthesizes information from closely related and well-studied indolizidine alkaloids to provide a robust framework for researchers. The indolizidine skeleton, a recurring motif in a vast array of natural products, presents a privileged structure in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties have made it a target of significant synthetic and pharmacological interest.
The Indolizidine Scaffold: A Structural Overview
The foundational structure of the compounds discussed herein is indolizine, a bicyclic aromatic nitrogen-containing heterocycle. Its fully saturated counterpart is known as indolizidine, or 1-azabicyclo[4.3.0]nonane. The hexahydroindolizine nomenclature implies a partially saturated system, and the specific numbering "2,3,5,6,7,8" indicates the positions of the hydrogenated carbons. Understanding this core structure is paramount for interpreting its chemical behavior and biological activity.
Indolizidine alkaloids, naturally occurring compounds featuring this core, are found in sources ranging from the skin of amphibians to plants and fungi. These molecules exhibit a wide spectrum of biological activities, including potential as anticancer, antiviral, and antileukemic agents.
Diagram: The Indolizine and Indolizidine Core Structures
Caption: From aromatic indolizine to the saturated indolizidine core.
Physicochemical Properties of the Saturated Indolizine Core
| Property | Representative Value (for Octahydroindolizine) | Source |
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol | |
| Boiling Point | 164-166 °C (estimated) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). Limited solubility in water. | General chemical principles |
| pKa | ~10-11 (estimated for the conjugate acid) | General chemical principles for bicyclic amines |
Synthesis of the Indolizidine Core: A Methodological Overview
The construction of the indolizidine skeleton is a central theme in synthetic organic chemistry. A variety of strategies have been developed, often leveraging cyclization reactions as the key step.
One prevalent approach involves the cyclization of substituted pyrrolidine or piperidine precursors. For instance, the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ester can yield a dihydroindolizinone, which can be further reduced to the saturated core. Another powerful method is the hetero Diels-Alder reaction, which can provide rapid access to the 5,8-disubstituted indolizidine skeleton. This involves the reaction of a suitable diene with a cyclic imine like Δ1-pyrroline.
Workflow: Representative Synthesis of a Substituted Indolizidine
Caption: A generalized synthetic pathway to the indolizidine core.
Spectral Characterization of the Hexahydroindolizine Scaffold
The elucidation of the structure of indolizidine derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a saturated indolizidine will be complex due to the number of non-equivalent protons in the bicyclic system. The chemical shifts will typically fall in the upfield region (1.0-3.5 ppm). Protons on carbons adjacent to the nitrogen atom will be shifted downfield due to the inductive effect of the nitrogen. Coupling constants (J-values) are crucial for determining the relative stereochemistry of the substituents and the ring fusion.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the core structure. Carbons bonded to the nitrogen will appear in the 40-60 ppm range. The exact chemical shifts are highly dependent on the substitution pattern and stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum of a simple hexahydroindolizine will be characterized by:
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C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, typical for saturated hydrocarbons.
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C-N stretching vibrations: These appear in the 1000-1250 cm⁻¹ region.
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The absence of peaks in the aromatic C-H stretching region (>3000 cm⁻¹) and the C=C stretching region (1600-1680 cm⁻¹) confirms the saturated nature of the ring system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of indolizidine alkaloids. The molecular ion peak (M⁺) will confirm the molecular formula. The fragmentation patterns are often complex but can provide valuable structural information. Common fragmentation pathways involve the cleavage of the bonds alpha to the nitrogen atom.
Applications in Drug Development and Medicinal Chemistry
The indolizidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. Derivatives of the indolizine and indolizidine core have shown a wide array of pharmacological activities.
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Anticancer Activity: Many natural and synthetic indolizidine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. For example, certain phenanthroindolizidine alkaloids have been investigated for their ability to inhibit dihydrofolate reductase, a key target in cancer chemotherapy.
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Antiviral Activity: Some hydroxylated indolizidines, such as castanospermine and swainsonine, are potent inhibitors of glycosidase enzymes, which are crucial for the life cycle of many viruses, including HIV.
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Neurological Activity: The 5,8-disubstituted indolizidines, isolated from the skin of amphibians, act as noncompetitive blockers of nicotinic receptors, highlighting their potential in neuroscience research.
The development of novel synthetic methodologies allows for the creation of libraries of indolizidine derivatives, which can be screened for new and improved biological activities.
Safety and Handling
While specific toxicity data for 2,3,5,6,7,8-hexahydroindolizine is not available, as a bicyclic amine, it should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or freezing in a dry, sealed environment is recommended.
In case of exposure, follow standard laboratory safety protocols. If skin or eye contact occurs, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.
Conclusion
The 2,3,5,6,7,8-hexahydroindolizine core, as a member of the broader indolizidine family, represents a valuable scaffold for the development of new therapeutic agents. Its unique three-dimensional structure and chemical properties make it an attractive target for synthetic chemists and pharmacologists. While more research is needed to fully characterize the specific properties of the 2,3,5,6,7,8-hexahydroindolizine isomer, the wealth of information available on related indolizidine alkaloids provides a strong foundation for future investigations. This guide serves as a starting point for researchers looking to explore the potential of this fascinating class of molecules.
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